Opabactin

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

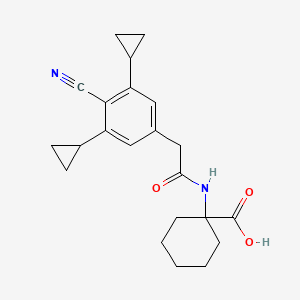

C22H26N2O3 |

|---|---|

分子量 |

366.5 g/mol |

IUPAC名 |

1-[[2-(4-cyano-3,5-dicyclopropylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C22H26N2O3/c23-13-19-17(15-4-5-15)10-14(11-18(19)16-6-7-16)12-20(25)24-22(21(26)27)8-2-1-3-9-22/h10-11,15-16H,1-9,12H2,(H,24,25)(H,26,27) |

InChIキー |

BXNCXSHIFJDMRK-UHFFFAOYSA-N |

正規SMILES |

C1CCC(CC1)(C(=O)O)NC(=O)CC2=CC(=C(C(=C2)C3CC3)C#N)C4CC4 |

製品の起源 |

United States |

Foundational & Exploratory

The Mechanism of Action of Opabactin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Opabactin (OP) is a synthetically developed, highly potent agonist of the abscisic acid (ABA) receptor, engineered to enhance drought tolerance in plants.[1][2] By mimicking the natural stress hormone ABA, this compound initiates a signaling cascade that leads to stomatal closure, thereby reducing water loss through transpiration.[2][3] This document provides a comprehensive overview of the mechanism of action of this compound, including the underlying signaling pathways, quantitative activity data, and detailed experimental protocols for its characterization.

Mechanism of Action: ABA Receptor Agonism

This compound functions as a chemical mimic of abscisic acid, the key phytohormone responsible for mediating plant responses to water stress.[2] Its primary mechanism of action is the activation of the ABA signaling pathway through direct binding to the PYR/PYL/RCAR family of intracellular ABA receptors.[3][4]

The ABA Signaling Cascade

In the absence of ABA or an agonist like this compound, clade A Type 2C protein phosphatases (PP2Cs) actively dephosphorylate and inactivate SnRK2 (SNF1-related protein kinase 2) kinases. This keeps the ABA signaling pathway in an "off" state.

The binding of this compound to a PYR/PYL receptor induces a conformational change in the receptor, creating a binding site for PP2Cs.[4] This sequestration of PP2Cs into a receptor-agonist-phosphatase complex inhibits the phosphatase activity of PP2Cs.[4] The inhibition of PP2Cs allows for the auto-phosphorylation and activation of SnRK2 kinases.

Activated SnRK2 kinases then phosphorylate a variety of downstream targets, including:

-

Ion channels in guard cells, leading to stomatal closure and a reduction in transpiration.

-

Transcription factors , which modulate the expression of ABA-responsive genes, further enhancing the plant's ability to tolerate drought stress.

The following diagram illustrates the core ABA signaling pathway activated by this compound:

Quantitative Data

This compound has been shown to be a more potent agonist of the ABA signaling pathway than ABA itself.[2] The following tables summarize the key quantitative data reported for this compound.

| Assay | Species | Parameter | Value | Reference |

| ABA Receptor Agonism | In vitro | IC50 | 7 nM | [5] |

| Seed Germination Inhibition | Arabidopsis thaliana | IC50 | 62 nM | [5] |

IC50 (Half-maximal inhibitory concentration) indicates the concentration of this compound required to inhibit 50% of the biological process.

Experimental Protocols

The characterization of this compound's activity involves several key in vitro and in vivo assays. The following sections provide detailed methodologies for these experiments.

In Vitro PP2C Phosphatase Activity Assay

This assay is used to determine the ability of this compound to promote the inhibition of PP2C activity by ABA receptors.

Materials:

-

Recombinant PYR/PYL/RCAR receptors

-

Recombinant PP2C enzymes (e.g., HAB1, ABI1)

-

This compound

-

Abscisic acid (as a positive control)

-

Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a phosphopeptide)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the phosphatase assay buffer, a specific concentration of the PYR/PYL/RCAR receptor, and the PP2C enzyme in the wells of a 96-well microplate.

-

Add varying concentrations of this compound or ABA to the wells. Include a control with no agonist.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 15-30 minutes) to allow for the formation of the receptor-agonist-phosphatase complex.

-

Initiate the phosphatase reaction by adding the phosphatase substrate to each well.

-

Incubate the plate for a defined time to allow for the dephosphorylation of the substrate by the active PP2C.

-

Stop the reaction (e.g., by adding a stop solution like NaOH for the pNPP assay).

-

Measure the absorbance of the product at the appropriate wavelength (e.g., 405 nm for pNPP) using a microplate reader.

-

Calculate the percentage of PP2C inhibition for each concentration of this compound and determine the IC50 value.

Arabidopsis thaliana Seed Germination Assay

This assay assesses the in vivo activity of this compound by measuring its ability to inhibit seed germination, a process regulated by ABA.

Materials:

-

Arabidopsis thaliana seeds (wild-type)

-

Murashige and Skoog (MS) medium with 0.8% agar (B569324)

-

This compound

-

Abscisic acid (as a positive control)

-

Sterile petri dishes

-

Growth chamber with controlled light and temperature

Procedure:

-

Prepare MS agar plates containing a range of concentrations of this compound or ABA. Include a control plate with no added agonist.

-

Surface-sterilize the Arabidopsis seeds (e.g., with 70% ethanol (B145695) followed by 50% bleach and sterile water washes).

-

Sow the sterilized seeds on the prepared MS agar plates.

-

Cold-stratify the plates at 4°C for 2-4 days in the dark to synchronize germination.

-

Transfer the plates to a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).

-

Score the germination percentage at regular intervals (e.g., daily) for several days. Germination is typically defined by the emergence of the radicle.

-

Calculate the germination rate for each concentration of this compound and determine the IC50 value for germination inhibition.

Whole-Plant Transpiration Assay

This assay measures the effect of this compound on the rate of water loss from whole plants.

Materials:

-

Potted plants (e.g., wheat, tomato)

-

This compound solution

-

Spray bottle or soil drench application method

-

Balance to measure plant weight

-

Controlled environment (e.g., growth chamber or greenhouse)

Procedure:

-

Water the potted plants to saturation to ensure they are not water-stressed at the beginning of the experiment.

-

Allow the excess water to drain.

-

Cover the pot and soil surface with a plastic bag or other impermeable material to prevent water evaporation from the soil.

-

Record the initial weight of each potted plant.

-

Apply the this compound solution to the plants. This can be done as a foliar spray or a soil drench. Include a control group treated with a vehicle solution (without this compound).

-

Place the plants in a controlled environment with consistent light, temperature, and humidity.

-

Record the weight of each plant at regular intervals (e.g., every 24 hours) for several days.

-

The weight loss over time is attributed to water loss through transpiration.

-

Calculate the transpiration rate (e.g., in grams of water lost per day) for both the control and this compound-treated plants.

Conclusion

This compound is a powerful tool for the study of ABA signaling and holds significant promise for agricultural applications in mitigating the effects of drought. Its mechanism of action as a potent ABA receptor agonist is well-characterized, leading to a clear physiological response of reduced transpiration. The experimental protocols outlined in this guide provide a framework for the continued investigation and application of this compound and other ABA receptor modulators.

References

- 1. Game changer: New chemical keeps plants plump | Center for Plant Cell Biology [cepceb.ucr.edu]

- 2. Synthetic hormone stops water loss in crops | Research | Chemistry World [chemistryworld.com]

- 3. researchgate.net [researchgate.net]

- 4. Deciphering highly potent natural abscisic acid agonists for binding to pyrabactin resistance 1 receptor through computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Opabactin: A Potent ABA Receptor Agonist for Enhanced Plant Drought Tolerance

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Water scarcity is a primary limiting factor for agricultural productivity worldwide, a challenge exacerbated by climate change. The phytohormone abscisic acid (ABA) is a key endogenous regulator of plant water status, primarily by inducing stomatal closure to reduce water loss through transpiration. However, the therapeutic application of ABA in agriculture is hampered by its chemical instability and high cost.[1][2][3] Opabactin (OP), a synthetically designed ABA mimic, has emerged as a powerful tool to overcome these limitations.[4][5][6] This technical guide provides a comprehensive overview of this compound's mechanism of action, its role in the ABA signaling pathway, quantitative efficacy data, and detailed protocols for key experiments to evaluate its activity in enhancing plant drought tolerance.

Introduction to this compound

This compound is a highly potent and selective agonist of the PYR/PYL/RCAR family of ABA receptors.[7][8] It was developed through a combination of virtual screening, X-ray crystallography, and structure-guided design to create a stable and effective ABA mimic.[4][5][6] Termed "overpowered ABA" or "OP", this compound has demonstrated significantly greater in vivo activity compared to abscisic acid, making it a promising candidate for agricultural applications aimed at improving crop water use efficiency and drought resistance.[1][4] Unlike its predecessor Quinabactin, this compound is effective in a wide range of plants, including staple crops like wheat and tomato.[1][3]

Mechanism of Action

This compound functions by mimicking the natural ligand, ABA, to activate the core ABA signaling pathway. This pathway is initiated by the binding of an agonist to the PYR/PYL/RCAR receptors. In the absence of ABA or an agonist, clade A Type 2C Protein Phosphatases (PP2Cs) are active and dephosphorylate, thereby inactivating, Sucrose non-fermenting 1-Related protein Kinases 2 (SnRK2s).

Upon binding of this compound to the PYR/PYL/RCAR receptors, a conformational change is induced, leading to the formation of a stable complex with PP2Cs.[6] This interaction inhibits the phosphatase activity of PP2Cs.[7] The inhibition of PP2Cs allows for the autophosphorylation and activation of SnRK2s. Activated SnRK2s then phosphorylate downstream targets, including transcription factors and ion channels, to elicit the physiological responses to drought stress. A key outcome of this signaling cascade is the regulation of ion channels in guard cells, leading to stomatal closure and a reduction in transpirational water loss.

This compound-Mediated Signaling Pathway

The signaling cascade initiated by this compound is depicted in the following diagram:

Quantitative Data on this compound's Efficacy

The following table summarizes the key quantitative metrics of this compound's activity from published studies.

| Parameter | Value | Plant/System | Reference |

| IC50 for ABA Receptor (PYR1) Binding | 7 nM | In vitro | [7] |

| IC50 for Seed Germination Inhibition | 62 nM | Arabidopsis thaliana | [7] |

| Relative in vivo Activity vs. ABA | Up to 10-fold greater | Arabidopsis thaliana | [4][5] |

| Relative Receptor Affinity vs. ABA | Up to 7-fold increase | In vitro | [4][5] |

| Potency vs. ABA in Stomatal Closure | ~10 times more potent | Crop plants |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy of this compound.

Stomatal Aperture Bioassay in Arabidopsis thaliana

This protocol is adapted from established methods for measuring stomatal responses to chemical treatments.

Materials:

-

4-6 week old Arabidopsis thaliana plants (wild-type, e.g., Col-0)

-

MES-KCl buffer (10 mM MES, 50 mM KCl, pH 6.15)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Microscope slides and coverslips

-

Light microscope with a calibrated eyepiece or imaging software (e.g., ImageJ)

-

Petri dishes

-

Forceps

Procedure:

-

Plant Growth: Grow Arabidopsis plants under a 16-h light/8-h dark cycle at 22°C.

-

Leaf Collection: Excise fully expanded rosette leaves from 4-6 week old plants.

-

Stomatal Opening: Float the leaves, abaxial side down, in Petri dishes containing MES-KCl buffer under light (approx. 150 µmol m⁻² s⁻¹) for 2-3 hours to ensure stomata are open.

-

Treatment: Prepare working solutions of this compound in MES-KCl buffer at desired concentrations (e.g., 0.1, 1, 10 µM). Include a mock control with the same concentration of DMSO as the highest this compound treatment.

-

Transfer the leaves to the treatment solutions and incubate for a specified time (e.g., 2 hours) under the same light conditions.

-

Epidermal Peels: Gently peel the abaxial epidermis from the treated leaves using forceps and immediately mount on a microscope slide in a drop of the respective treatment solution.

-

Imaging and Measurement: Observe the epidermal peels under a microscope at 400x magnification. Capture images of at least 20-30 stomata per leaf from at least three independent leaves per treatment.

-

Data Analysis: Measure the width and length of the stomatal pore using ImageJ or a calibrated eyepiece. Calculate the stomatal aperture (width/length ratio). Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

Seed Germination Assay

This assay evaluates the inhibitory effect of this compound on seed germination.

Materials:

-

Arabidopsis thaliana seeds

-

Murashige and Skoog (MS) medium with 0.8% agar (B569324)

-

This compound stock solution

-

Sterile Petri dishes

-

Growth chamber

Procedure:

-

Seed Sterilization: Surface sterilize seeds by washing with 70% ethanol (B145695) for 1 minute, followed by 20% bleach with 0.05% Triton X-100 for 10 minutes, and then rinse 4-5 times with sterile distilled water.

-

Plating: Prepare MS agar plates containing various concentrations of this compound (e.g., 0, 10, 50, 100 nM) and a mock control.

-

Sow approximately 50-100 sterilized seeds on each plate.

-

Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

-

Incubation: Transfer the plates to a growth chamber under a 16-h light/8-h dark cycle at 22°C.

-

Scoring Germination: Score germination daily for up to 7 days. Germination is defined as the emergence of the radicle.

-

Data Analysis: Calculate the germination percentage for each treatment at each time point. The IC50 value can be determined by plotting the germination percentage against the logarithm of the this compound concentration.

In Vitro PP2C Inhibition Assay

This assay directly measures the ability of the this compound-receptor complex to inhibit PP2C activity.

Materials:

-

Recombinant PYR/PYL/RCAR receptor protein (e.g., PYR1)

-

Recombinant PP2C protein (e.g., HAB1)

-

This compound

-

Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Phosphopeptide substrate (e.g., p-nitrophenyl phosphate (B84403) - pNPP)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the phosphatase assay buffer, a fixed concentration of PP2C, and a fixed concentration of the PYR/PYL/RCAR receptor.

-

This compound Titration: Add varying concentrations of this compound to the wells. Include a control without this compound.

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow for complex formation.

-

Initiate Reaction: Start the phosphatase reaction by adding the pNPP substrate to each well.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced, and thus to the phosphatase activity.

-

Data Analysis: Calculate the percentage of PP2C inhibition for each this compound concentration relative to the control without this compound. Determine the IC50 value.

Whole-Plant Drought Tolerance Assay

This protocol assesses the ability of this compound to enhance plant survival under drought stress.

Materials:

-

Potted plants (e.g., wheat, tomato, or Arabidopsis)

-

This compound solution with a surfactant (e.g., 0.01% Tween-20)

-

Spray bottle

-

Balance

Procedure:

-

Plant Growth: Grow plants in individual pots under well-watered conditions to a desired developmental stage.

-

Treatment Application: Divide the plants into a control group and a treatment group. Spray the treatment group with the this compound solution until leaves are fully covered. Spray the control group with a solution containing only the surfactant.

-

Drought Induction: Withhold watering from all plants.

-

Monitoring: Monitor the plants daily for signs of wilting. The experiment can be quantified by measuring the soil water content or by weighing the pots daily to determine the rate of water loss.

-

Re-watering: After a set period of drought stress (e.g., 10-14 days, or when severe wilting is observed in the control group), re-water all plants.

-

Survival Rate: After a recovery period of 3-5 days, score the number of surviving plants in each group.

-

Data Analysis: Calculate the survival rate for each group and perform statistical analysis to determine if this compound treatment significantly improved drought tolerance.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a plant drought tolerance assay.

Conclusion

This compound represents a significant advancement in the development of synthetic plant stress regulators. Its high potency, stability, and broad-spectrum activity make it a valuable tool for both fundamental research into ABA signaling and for the potential development of novel agrochemicals to enhance crop resilience to drought. The experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the efficacy of this compound and other ABA receptor agonists in various plant species. Continued research in this area holds the promise of innovative solutions to mitigate the impacts of water scarcity on global food security.

References

- 1. researchgate.net [researchgate.net]

- 2. Modification of Plant Transpiration Rate with Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Abscisic acid inhibits PP2Cs via the PYR/PYL family of ABA-binding START proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Type 2C Protein Phosphatases by ABA Receptors in Abscisic Acid-Mediated Plant Stress Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Estimating rate of transpiration from a plant cutting [practicalbiology.org]

- 6. Inhibition of Type 2C Protein Phosphatases by ABA Receptors in Abscisic Acid –Mediated Plant Stress Responses | Springer Nature Experiments [experiments.springernature.com]

- 7. Selective Inhibition of Clade A Phosphatases Type 2C by PYR/PYL/RCAR Abscisic Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

The Rise of a Super Hormone: A Technical Guide to the Discovery and Development of Opabactin, a Potent ABA Mimic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abscisic acid (ABA) is a critical phytohormone that orchestrates a plant's response to environmental stressors, most notably drought. Its inherent instability and high cost, however, have limited its direct agricultural applications. This has spurred the development of synthetic mimics that can effectively and economically confer drought resistance to crops. This technical guide provides an in-depth overview of the discovery and development of Opabactin (OP), a highly potent ABA agonist.[1][2] We will explore the innovative screening and design process that led to its creation, its mechanism of action within the ABA signaling pathway, and the experimental methodologies used to characterize its superior activity. Through a combination of quantitative data, detailed protocols, and visual diagrams, this document serves as a comprehensive resource for professionals in plant science and agricultural biotechnology.

Introduction: The Need for an ABA Mimic

Drought is a primary cause of crop failure worldwide, a problem exacerbated by climate change.[1][3] Plants naturally produce ABA to cope with water deficit by triggering physiological responses such as stomatal closure to reduce water loss.[1][2] However, the practical application of exogenous ABA is hindered by its chemical instability and prohibitive cost.[1][2] This challenge led researchers to seek synthetic molecules that could mimic the function of ABA with greater stability and cost-effectiveness. An earlier ABA mimic, Quinabactin, showed promise but was not effective in crucial staple crops like wheat.[1][2] The quest for a more potent and broadly effective ABA agonist led to the development of this compound.

Discovery of this compound: A Structure-Guided Approach

The discovery of this compound was a result of a sophisticated, multi-step process that combined computational screening with detailed molecular structure analysis.[3][4]

Experimental Workflow: From Virtual Screening to a Super Hormone

The researchers embarked on a journey that began with millions of virtual compounds and culminated in the identification of a "super hormone."[1][2] The general workflow is outlined below.

Detailed Experimental Protocols

Virtual Screening:

-

Objective: To identify initial hit compounds that could potentially bind to ABA receptors.

-

Protocol: A virtual screen of the ZINC database, containing millions of commercially available compounds, was performed.[5] The screening targeted the ABA receptor PYL1. Docking simulations were used to predict the binding of these compounds to the receptor's active site. The primary filtering criterion was the potential to form key interactions with conserved residues within the PYL binding pocket.

In Vitro ABA Receptor-PP2C Interaction Assay:

-

Objective: To experimentally validate the ability of candidate compounds to promote the interaction between ABA receptors (PYLs) and Protein Phosphatase 2Cs (PP2Cs).

-

Protocol: This assay is based on the principle that an ABA agonist will induce a conformational change in the PYL receptor, enabling it to bind and inhibit the activity of a PP2C. A common method is a yeast two-hybrid (Y2H) screen.[6]

-

PYL receptors are fused to a DNA-binding domain (BD) and PP2Cs to an activation domain (AD) of a transcription factor.

-

These constructs are co-expressed in yeast.

-

In the presence of an agonist (like this compound), the PYL-PP2C interaction occurs, reconstituting the transcription factor.

-

This drives the expression of a reporter gene (e.g., HIS3 or lacZ), allowing for growth on selective media or a colorimetric readout.

-

X-ray Crystallography:

-

Objective: To determine the precise three-dimensional structure of this compound bound to an ABA receptor.

-

Protocol:

-

The target PYL receptor protein is expressed and purified.

-

The purified protein is co-crystallized with this compound.

-

The resulting crystals are subjected to X-ray diffraction.

-

The diffraction data is used to solve the crystal structure, revealing the detailed atomic interactions between this compound and the receptor. This structural information is crucial for understanding the basis of this compound's high affinity and for guiding further chemical optimization.[3]

-

Mechanism of Action: this compound and the ABA Signaling Pathway

This compound functions as a potent agonist of the ABA signaling pathway.[7] Its mechanism mirrors that of endogenous ABA, but with enhanced efficacy.

The Core ABA Signaling Cascade

The core ABA signaling pathway involves three main components: PYR/PYL/RCAR receptors, clade A Protein Phosphatase 2Cs (PP2Cs), and SNF1-related protein kinase 2s (SnRK2s).[8]

This compound's Enhanced Receptor Binding

X-ray crystallography revealed that unlike its predecessor Quinabactin, which only binds to one of the two key sites in the ABA receptor, this compound successfully binds to both.[1][2] This dual interaction significantly increases its affinity for the receptor, making it a "super hormone" that is approximately 10-times stronger than ABA.[1][2]

Quantitative Performance of this compound

This compound has demonstrated significantly greater bioactivity compared to ABA in various assays and plant species.

| Parameter | This compound | (+)-ABA | Plant/System | Reference |

| IC50 (PYL-PP2C Interaction) | 7 nM | ~50 nM | In Vitro | [7] |

| IC50 (Arabidopsis Seed Germination) | 62 nM | ~620 nM | Arabidopsis thaliana | [7] |

| Receptor Affinity Increase | ~7-fold higher | - | In Vitro | [3][4] |

| In Vivo Activity Increase | Up to 10-fold greater | - | In Planta | [3][4] |

Table 1: Comparative quantitative data for this compound and (+)-ABA.

This compound's enhanced potency translates to tangible benefits for drought tolerance in crops. In laboratory settings, it has been shown to effectively limit water loss in Arabidopsis, tomato, and wheat.[9] Treated wheat plants, for instance, showed significantly improved tolerance to drought-like conditions compared to untreated controls.[1]

Synthesis of this compound and its Analogs

The chemical synthesis of this compound and its analogs has been a subject of further research to explore structure-activity relationships and develop even more effective compounds.[10][11] The general synthesis procedure for this compound analogs involves the coupling of an intermediate with an amino acid methyl ester hydrochloride.[10]

General Synthesis Procedure for this compound Analogs: [10]

-

An intermediate compound is dissolved in dichloromethane (B109758) at 0 °C.

-

The corresponding amino acid methyl ester hydrochloride (1.2 equivalents) is added.

-

4-dimethylaminopyridine (DMAP, 2.2 equivalents) and DCC (1.1 equivalents) are added to the mixture.

-

The reaction is allowed to warm to room temperature and stirred for an additional hour.

-

The reaction is quenched with a saturated saline solution.

-

The organic phase is extracted with ethyl acetate, and the combined organic layers are concentrated under reduced pressure to yield the final product.

This synthetic route allows for the creation of a library of this compound analogs, which can then be screened for enhanced activity or altered receptor selectivity.[10][11]

Conclusion and Future Outlook

This compound represents a significant breakthrough in the development of synthetic plant growth regulators for enhancing crop resilience. Its discovery through a combination of virtual screening and structure-guided design showcases the power of interdisciplinary approaches in agricultural science.[3] With its potent ABA-mimicking activity, this compound and its analogs hold great promise for mitigating the impacts of drought on global food production.[9][11] Further research will likely focus on optimizing its formulation for field applications, assessing its environmental impact, and exploring its efficacy across a wider range of crop species. The development of antagonists based on the this compound scaffold, such as Antabactin, also opens up new avenues for research into seed dormancy and germination.[12] The journey of this compound from a virtual molecule to a potent plant protectant provides a compelling blueprint for the future of crop science.

References

- 1. Game changer: New chemical keeps plants plump | UCR News | UC Riverside [news.ucr.edu]

- 2. Game changer: New chemical keeps plants plump | Center for Plant Cell Biology [cepceb.ucr.edu]

- 3. Dynamic control of plant water use using designed ABA receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | A briefly overview of the research progress for the abscisic acid analogues [frontiersin.org]

- 5. Chemical Manipulation of Abscisic Acid Signaling: A New Approach to Abiotic and Biotic Stress Management in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of ABA Receptor Agonists Using a Multiplexed High-Throughput Chemical Screening | Springer Nature Experiments [experiments.springernature.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Frontiers | Core Components of Abscisic Acid Signaling and Their Post-translational Modification [frontiersin.org]

- 9. Drug Helps Plants Resist Drought: Study | The Scientist [the-scientist.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis, Plant Growth Regulatory Activity, and Transcriptome Analysis of Novel this compound Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Potent ABA Antagonist, Antabactin, as a Tool for Dormancy Research and a Germination Agrochemical [escholarship.org]

An In-Depth Technical Guide to Opabactin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opabactin (OP), a potent synthetic agonist of the abscisic acid (ABA) receptor, has emerged as a significant tool in plant biology and agricultural research. Its ability to mimic the natural effects of ABA with high efficacy offers promising avenues for enhancing plant drought tolerance and managing water use. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a depiction of its signaling pathway. All quantitative data are summarized in structured tables for clarity and comparative analysis.

Chemical Structure and Physicochemical Properties

This compound is a synthetic small molecule designed to activate the ABA signaling pathway. Its chemical structure is distinct from that of natural ABA, contributing to its enhanced stability and potency.

Chemical Name: 1-[[2-(4-cyano-3,5-dicyclopropylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid[1] CAS Number: 2407423-32-7[2][3]

The molecular structure of this compound is characterized by a central phenyl ring substituted with two cyclopropyl (B3062369) groups and a nitrile group, linked to a cyclohexane-1-carboxylic acid moiety via an acetamido bridge.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is crucial for its application in experimental settings, influencing its solubility, delivery, and interaction with biological systems.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₆N₂O₃ | [1] |

| Molecular Weight | 366.45 g/mol | [3] |

| Appearance | White to off-white solid | |

| Melting Point | Not available | |

| pKa | Not available | |

| Aqueous Solubility | Not available | |

| LogP (predicted) | 3.9 | [4] |

Biological Activity and Mechanism of Action

This compound functions as a potent agonist of the PYR/PYL/RCAR family of ABA receptors. It exhibits significantly higher activity in vivo compared to natural ABA, with some studies suggesting it is up to 10-times stronger.[5]

Quantitative Biological Data

This compound's biological efficacy has been quantified through various in vitro and in vivo assays. Table 2 summarizes key activity parameters.

| Parameter | Value | Species/System | Reference |

| IC₅₀ (ABA mimicry) | 7 nM | in vitro | [3] |

| IC₅₀ (seed germination inhibition) | 62 nM | Arabidopsis thaliana | [3] |

Mechanism of Action and Signaling Pathway

This compound's mechanism of action mirrors that of ABA, initiating a well-characterized signaling cascade. Upon binding to dimeric PYR/PYL/RCAR receptors (specifically PYR1, PYL1, and PYL2), this compound induces a conformational change in the receptor. This change facilitates the interaction of the receptor with clade A protein phosphatase 2Cs (PP2Cs), leading to the inhibition of their phosphatase activity.

The inhibition of PP2Cs relieves their suppression of SNF1-related protein kinases 2 (SnRK2s). The now-active SnRK2s phosphorylate downstream targets, including transcription factors (e.g., ABFs/AREBs) and ion channels (e.g., SLAC1). This cascade of events ultimately leads to the physiological responses associated with ABA, such as stomatal closure, inhibition of seed germination, and altered gene expression, which collectively contribute to enhanced drought tolerance.

Caption: this compound signaling pathway from receptor binding to physiological response.

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A detailed protocol is often provided in the supplementary information of publications detailing its synthesis or the synthesis of its analogs. The general workflow is as follows:

Caption: General workflow for the chemical synthesis of this compound.

A specific, detailed experimental protocol for the synthesis of this compound is available in the supplementary information of the publication by Tang et al. (2024) in the Journal of Agricultural and Food Chemistry. This would include precise quantities of reagents, reaction conditions, and purification methods.

Stomatal Closure Assay

This assay is used to evaluate the in vivo activity of this compound in inducing stomatal closure, a key physiological response to ABA. The following is a general protocol that can be adapted for use with this compound.

Materials:

-

Plant material (e.g., Arabidopsis thaliana, Vicia faba)

-

MES-KCl buffer (10 mM MES, 50 mM KCl, pH 6.15)

-

This compound stock solution (in DMSO)

-

Microscope with a calibrated eyepiece micrometer

-

Light source

-

Petri dishes or multi-well plates

Procedure:

-

Epidermal Peel Preparation: Carefully peel the abaxial epidermis from a fully expanded leaf and immediately float it in MES-KCl buffer.

-

Stomatal Opening: Incubate the epidermal peels under light (e.g., 100-150 µmol m⁻² s⁻¹) for 2-3 hours to induce maximal stomatal opening.

-

Treatment Application: Prepare serial dilutions of this compound in MES-KCl buffer from the stock solution. A DMSO control should also be prepared. Transfer the epidermal peels to the different treatment solutions.

-

Incubation: Incubate the peels in the treatment solutions under the same light conditions for a defined period (e.g., 1-2 hours).

-

Measurement: Mount the epidermal peels on a microscope slide in the corresponding treatment solution. Measure the width of the stomatal aperture for a statistically significant number of stomata (e.g., 20-30 per peel) using the calibrated eyepiece micrometer.

-

Data Analysis: Calculate the average stomatal aperture for each treatment and compare it to the control. Dose-response curves can be generated to determine the EC₅₀ of this compound for stomatal closure.

Caption: Workflow for the stomatal closure assay to evaluate this compound activity.

Conclusion

This compound represents a significant advancement in the development of synthetic plant growth regulators. Its well-defined chemical structure and potent biological activity as an ABA receptor agonist make it an invaluable tool for research in plant stress physiology and a promising candidate for agricultural applications aimed at improving crop resilience to drought. The detailed information and protocols provided in this guide are intended to support researchers and drug development professionals in their work with this important molecule. Further research to fully elucidate its physicochemical properties and to expand the understanding of its effects across a wider range of plant species is warranted.

References

- 1. Synthesis, Plant Growth Regulatory Activity, and Transcriptome Analysis of Novel this compound Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Game changer: New chemical keeps plants plump | Center for Plant Cell Biology [cepceb.ucr.edu]

Opabactin: A Powerful Agonist for Unraveling Abscisic Acid Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

December 22, 2025

Abstract

Abscisic acid (ABA) is a central phytohormone governing plant growth, development, and adaptation to environmental stressors, particularly drought. The study of its complex signaling pathways has been significantly advanced by the development of synthetic molecules that can modulate ABA receptors. Among these, Opabactin (OP) has emerged as a highly potent and valuable tool. Developed through a combination of virtual screening and structure-guided design, this compound acts as a strong agonist of the PYR/PYL/RCAR family of ABA receptors.[1][2] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application as a tool for dissecting ABA signaling. It includes a compilation of quantitative data on its activity, detailed experimental protocols for its use in key assays, and visualizations of the pertinent signaling pathways and experimental workflows. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals working in plant science and agricultural biotechnology.

Introduction

Drought is a major contributor to crop loss worldwide, a problem exacerbated by climate change.[3] Plants have evolved intricate mechanisms to cope with water deficit, with the phytohormone abscisic acid (ABA) playing a pivotal role. ABA triggers a signaling cascade that leads to various adaptive responses, including stomatal closure to reduce water loss, and changes in gene expression to promote stress tolerance.[4] The core of the ABA signaling pathway consists of three main components: the PYR/PYL/RCAR receptors, Protein Phosphatase 2Cs (PP2Cs), and SNF1-related protein kinases 2 (SnRK2s).[5]

In the absence of ABA, PP2Cs keep SnRK2s in an inactive, dephosphorylated state. When ABA is present, it binds to the PYR/PYL/RCAR receptors, inducing a conformational change that allows the receptor to bind to and inhibit the activity of PP2Cs. This relieves the inhibition of SnRK2s, which then autophosphorylate and become active. Activated SnRK2s proceed to phosphorylate downstream targets, including transcription factors like ABFs/AREBs, which in turn regulate the expression of ABA-responsive genes.[5]

The development of synthetic molecules that can mimic or antagonize ABA has provided powerful tools to study this pathway and to potentially develop new strategies for enhancing crop drought tolerance. This compound (OP) is a synthetic ABA mimic that has shown great promise in this area. It exhibits a significantly higher affinity for some ABA receptors compared to ABA itself and has demonstrated potent activity in vivo, making it an invaluable tool for researchers.[2][3] This guide will delve into the technical details of using this compound to investigate the ABA signaling pathway.

Quantitative Data on this compound Activity

This compound has been characterized as a potent agonist of ABA receptors. The following tables summarize the available quantitative data on its activity.

| Parameter | Value | Assay | Organism/System | Reference |

| IC₅₀ | 7 nM | ABA Receptor Agonism | In vitro | [6] |

| IC₅₀ | 62 nM | Seed Germination Inhibition | Arabidopsis thaliana | [6] |

Caption: Table 1. In vitro and in vivo inhibitory concentrations of this compound.

| Compound | Bioassay | Activity relative to this compound | Reference |

| Analog 4a | Seed Germination Inhibition (A. thaliana) | Comparable | [1][7] |

| Analog 4b | Seed Germination Inhibition (A. thaliana) | Comparable | [1][7] |

| Analog 4c | Seed Germination Inhibition (A. thaliana) | Superior | [1][7] |

| Analog 4d | Seed Germination Inhibition (A. thaliana) | Comparable | [1][7] |

| Analog 5a | Seed Germination Inhibition (A. thaliana) | Comparable | [1][7] |

Caption: Table 2. Comparative activity of this compound analogs in a seed germination assay.

ABA Signaling Pathway and this compound's Mechanism of Action

This compound functions as an ABA mimic, binding to the PYR/PYL/RCAR receptors and initiating the downstream signaling cascade. The following diagrams illustrate the core ABA signaling pathway and the role of this compound.

Caption: Core ABA signaling pathway in the absence and presence of ABA.

Caption: Mechanism of action of this compound as an ABA agonist.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study ABA signaling.

In Vitro PP2C Phosphatase Inhibition Assay

This assay is fundamental to demonstrating the agonistic activity of this compound at the molecular level. It measures the ability of this compound to promote the inhibition of a PP2C phosphatase (e.g., HAB1 or ABI1) by an ABA receptor (e.g., PYR1 or PYL2).

Materials:

-

Recombinant purified PYR/PYL receptor protein

-

Recombinant purified PP2C protein (e.g., HAB1, ABI1)

-

This compound stock solution (in DMSO)

-

(+)-ABA stock solution (in DMSO, as a positive control)

-

Phosphatase assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

Phosphopeptide substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a specific phosphopeptide)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reaction Mix: In a 96-well plate, prepare the reaction mixture containing the phosphatase assay buffer, the PYR/PYL receptor, and the PP2C enzyme at desired concentrations.

-

Add Ligand: Add varying concentrations of this compound (or ABA as a positive control) to the wells. Include a DMSO control.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for the formation of the receptor-ligand-phosphatase complex.

-

Initiate Reaction: Add the phosphopeptide substrate to each well to start the phosphatase reaction.

-

Monitor Reaction: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNPP) at regular intervals or as an endpoint reading to determine the rate of phosphate release.

-

Data Analysis: Calculate the percentage of PP2C inhibition for each this compound concentration relative to the no-ligand control. Plot the data to generate a dose-response curve and determine the IC₅₀ value.

Caption: Workflow for the in vitro PP2C phosphatase inhibition assay.

Arabidopsis Seed Germination Assay

This in vivo assay assesses the physiological effect of this compound on a key ABA-regulated process.

Materials:

-

Arabidopsis thaliana seeds (wild-type and relevant mutants)

-

Murashige and Skoog (MS) medium with 0.8% agar (B569324)

-

This compound stock solution (in DMSO)

-

(+)-ABA stock solution (in DMSO, as a positive control)

-

Sterile petri dishes

-

Growth chamber with controlled light and temperature

Procedure:

-

Prepare Plates: Prepare MS agar plates containing a range of this compound concentrations (e.g., 0, 0.1, 1, 10, 100 µM). Include plates with ABA as a positive control and a DMSO vehicle control.

-

Sterilize and Sow Seeds: Surface-sterilize Arabidopsis seeds and sow them on the prepared plates.

-

Stratification: Cold-stratify the plates at 4°C for 2-4 days in the dark to synchronize germination.

-

Incubation: Transfer the plates to a growth chamber under long-day conditions (16h light/8h dark) at 22°C.

-

Score Germination: Score germination daily for a set period (e.g., 7 days). Germination is typically defined as the emergence of the radicle.

-

Data Analysis: Calculate the germination percentage for each concentration at each time point. Plot the final germination percentage against the this compound concentration to generate a dose-response curve and determine the IC₅₀ for germination inhibition.

Caption: Workflow for the Arabidopsis seed germination assay.

Stomatal Aperture Assay

This assay measures the effect of this compound on stomatal closure, a critical ABA-mediated response to drought stress.

Materials:

-

Fully expanded leaves from well-watered Arabidopsis thaliana plants

-

Stomatal opening buffer (e.g., 10 mM MES-KOH, pH 6.15, 50 mM KCl)

-

This compound stock solution (in DMSO)

-

(+)-ABA stock solution (in DMSO, as a positive control)

-

Microscope slides and coverslips

-

Microscope with a camera and image analysis software

Procedure:

-

Prepare Epidermal Peels: Carefully peel the abaxial epidermis from the leaves.

-

Induce Stomatal Opening: Float the epidermal peels in stomatal opening buffer under light for 2-3 hours to induce maximal stomatal opening.

-

Treatment: Transfer the peels to fresh opening buffer containing different concentrations of this compound, ABA, or a DMSO control.

-

Incubation: Incubate the peels for a defined period (e.g., 1-2 hours) under the same light conditions.

-

Imaging: Mount the peels on a microscope slide and capture images of the stomata.

-

Measure Aperture: Use image analysis software to measure the width and length of the stomatal pore for a large number of stomata (e.g., >50) per treatment.

-

Data Analysis: Calculate the stomatal aperture (width/length ratio). Plot the average stomatal aperture against the this compound concentration to generate a dose-response curve.

Caption: Workflow for the stomatal aperture assay.

Conclusion and Future Directions

This compound is a powerful and versatile tool for the investigation of ABA signaling pathways. Its high potency and synthetic accessibility make it an excellent probe for dissecting the molecular mechanisms of ABA perception and downstream signaling events. The experimental protocols detailed in this guide provide a solid foundation for researchers to utilize this compound in their studies.

Future research will likely focus on several key areas. A more comprehensive characterization of this compound's binding affinities to all members of the PYR/PYL/RCAR receptor family across different plant species is needed. Further investigation into the selectivity of this compound for ABA receptors over other hormone receptors will also be crucial for its precise application as a research tool. The development and characterization of new this compound analogs with potentially enhanced or more selective activities will continue to be an active area of research.[1][7] Ultimately, a deeper understanding of how molecules like this compound interact with the ABA signaling network will not only advance our fundamental knowledge of plant biology but also pave the way for the development of novel agrochemicals to improve crop resilience in the face of a changing climate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | A briefly overview of the research progress for the abscisic acid analogues [frontiersin.org]

- 3. Dynamic control of plant water use using designed ABA receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signaling mechanisms in abscisic acid-mediated stomatal closure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overexpression of Poplar Pyrabactin Resistance-Like Abscisic Acid Receptors Promotes Abscisic Acid Sensitivity and Drought Resistance in Transgenic Arabidopsis | PLOS One [journals.plos.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Synthesis, Plant Growth Regulatory Activity, and Transcriptome Analysis of Novel this compound Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Binding Affinity of Opabactin to PYL Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Opabactin, a potent synthetic agonist of the abscisic acid (ABA) receptor, to the Pyrabactin Resistance 1 (PYR1)/PYR1-Like (PYL) family of receptors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support research and development in plant science and agrochemical design.

Core Concepts: this compound and the PYL Receptor Family

This compound is a synthetic small molecule designed to mimic the effects of the plant hormone abscisic acid (ABA).[1] ABA plays a critical role in mediating plant responses to abiotic stress, such as drought, by binding to the PYR/PYL family of intracellular receptors. This binding event initiates a signaling cascade that leads to the closure of stomata, reducing water loss through transpiration. This compound has been shown to be a pan-agonist of ABA receptors, demonstrating significant activity in various plant species.[2]

The PYR/PYL receptor family consists of soluble proteins that, in the absence of ABA, exist as monomers or dimers. Upon binding ABA or an agonist like this compound, a conformational change is induced in the receptor. This change facilitates the interaction of the receptor with Type 2C Protein Phosphatases (PP2Cs), which are negative regulators of the ABA signaling pathway. The formation of the PYL-agonist-PP2C complex inhibits the phosphatase activity of PP2Cs. This inhibition, in turn, leads to the activation of SNF1-related protein kinases 2 (SnRK2s), which then phosphorylate downstream targets to elicit the physiological response.

Quantitative Data: Binding Affinity and Potency

The binding affinity of this compound to PYL receptors has been characterized through various in vitro assays. While direct dissociation constants (Kd) for this compound are not extensively published, studies have demonstrated its significantly higher affinity compared to the natural ligand, ABA. This compound exhibits up to an approximately sevenfold increase in receptor affinity relative to ABA.[1] The potency of this compound has also been quantified through its ability to inhibit PP2C phosphatase activity in the presence of a PYL receptor, typically reported as an IC50 value.

Below is a summary of the available quantitative data for this compound and ABA binding to various PYL receptors.

| Ligand | Receptor | Method | Parameter | Value | Reference |

| This compound | PYR1 | Phosphatase Inhibition Assay | IC50 | 7 nM | [3] |

| This compound | Arabidopsis (in vivo) | Seed Germination Inhibition | IC50 | 62 nM | [3] |

| ABA | PYR1 | Isothermal Titration Calorimetry (ITC) | Kd | > 50 µM | [3] |

| ABA | PYR1 (H60P mutant) | Isothermal Titration Calorimetry (ITC) | Kd | 3 µM | [3] |

| ABA | PYL1 | Isothermal Titration Calorimetry (ITC) | Kd | 21.95 µM | [4] |

| ABA | PYL2 | Not Specified | Kd | Not Specified | [5] |

| ABA | PYL5 | Not Specified | Kd | Not Specified | [3] |

| ABA | PYL6 | Isothermal Titration Calorimetry (ITC) | Kd | 1.1 µM (±0.01) | [3] |

| ABA | PYL8 | Not Specified | Kd | Not Specified | [3] |

| Pyrabactin | PYL1 | Phosphatase Inhibition Assay | IC50 | 1.14 ± 0.07 µM | [6] |

| ABA | PYL1 | Phosphatase Inhibition Assay | IC50 | 93.8 ± 8.4 nM | [6] |

Signaling Pathway and Experimental Workflow Visualization

To elucidate the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: this compound signaling pathway in a plant cell.

Caption: Experimental workflow for assessing binding affinity.

Detailed Experimental Protocols

The following sections provide generalized methodologies for key experiments used to characterize the binding of this compound to PYL receptors. These protocols are based on standard practices and should be optimized for specific experimental conditions.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Materials:

-

Purified PYL receptor protein (e.g., PYR1, PYL1, PYL2) in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl).

-

This compound or ABA solution in the same buffer as the protein.

-

Isothermal Titration Calorimeter.

Procedure:

-

Sample Preparation:

-

Thoroughly dialyze the purified PYL receptor against the chosen ITC buffer to ensure buffer matching.

-

Prepare a stock solution of this compound or ABA and dilute it to the desired concentration using the dialysis buffer.

-

Degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Fill the sample cell with the PYL receptor solution (typically in the low micromolar range).

-

Load the injection syringe with the this compound or ABA solution (typically 10-20 fold higher concentration than the protein).

-

-

Titration:

-

Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.

-

Allow the system to reach equilibrium between each injection.

-

-

Data Analysis:

-

Integrate the heat-change peaks for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of binding interactions (association and dissociation rates) and determine the binding affinity (Kd).

Materials:

-

Purified PYL receptor protein.

-

This compound or ABA solution.

-

SPR instrument with a suitable sensor chip (e.g., CM5).

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).

-

Running buffer (e.g., HBS-EP+).

-

Amine coupling kit (EDC, NHS, ethanolamine).

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the purified PYL receptor over the activated surface to covalently immobilize it.

-

Deactivate any remaining active sites with ethanolamine.

-

-

Analyte Binding:

-

Inject a series of increasing concentrations of this compound or ABA (the analyte) over the immobilized receptor surface.

-

Monitor the change in the SPR signal (response units, RU) over time to measure association.

-

After each injection, flow running buffer over the surface to measure dissociation.

-

-

Regeneration:

-

If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt solution) to remove the bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

In Vitro PP2C Phosphatase Inhibition Assay

This assay measures the ability of this compound to promote the PYL-mediated inhibition of PP2C phosphatase activity. The IC50 value, representing the concentration of this compound required to inhibit 50% of the PP2C activity, is a measure of its potency.

Materials:

-

Purified PYL receptor protein.

-

Purified PP2C protein (e.g., HAB1, ABI1).

-

This compound or ABA solutions at various concentrations.

-

Phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a phosphopeptide).

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Microplate reader.

Procedure:

-

Reaction Setup:

-

In a microplate, combine the PYL receptor and PP2C protein in the assay buffer.

-

Add varying concentrations of this compound or ABA to the wells.

-

Pre-incubate the mixture to allow for complex formation.

-

-

Initiate Reaction:

-

Add the phosphatase substrate to each well to start the reaction.

-

-

Measure Activity:

-

Incubate the plate at a constant temperature (e.g., 30°C).

-

Measure the product formation over time using a microplate reader (e.g., absorbance at 405 nm for pNPP).

-

-

Data Analysis:

-

Calculate the initial reaction rates for each this compound concentration.

-

Plot the percentage of PP2C inhibition against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a high-affinity agonist of the PYR/PYL family of ABA receptors, demonstrating potent activity in vitro and in vivo. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate the molecular mechanisms of this compound and to design novel agrochemicals for enhancing crop resilience to environmental stress. The provided visualizations of the signaling pathway and experimental workflows offer a clear conceptual understanding of the key processes involved. Further research focusing on obtaining direct binding affinities (Kd) of this compound for a wider range of PYL receptors will be crucial for a more complete understanding of its mode of action and for the structure-guided design of next-generation ABA receptor agonists.

References

- 1. Dynamic control of plant water use using designed ABA receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-guided engineering of a receptor-agonist pair for inducible activation of the ABA adaptive response to drought - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A thermodynamic switch modulates abscisic acid receptor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stabilization of dimeric PYR/PYL/RCAR family members relieves abscisic acid-induced inhibition of seed germination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for selective activation of ABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional Mechanism of the Abscisic Acid Agonist Pyrabactin - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Impact of Opabactin: A Technical Guide for Plant Science Professionals

Introduction

Opabactin (OP) is a synthetically developed small-molecule agonist of the abscisic acid (ABA) receptor, engineered to modulate plant water use and enhance drought tolerance.[1][2][3] As a mimic of the natural phytohormone ABA, this compound offers superior stability and potency, making it a valuable tool for agricultural applications and plant physiology research.[2][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, its physiological effects on plants, and detailed protocols for key experimental assays.

Mechanism of Action: The Core ABA Signaling Pathway

This compound functions by activating the core ABA signaling pathway, which is central to a plant's response to abiotic stress.[5][6][7] The natural hormone ABA and its mimics like this compound are perceived by the PYR/PYL/RCAR family of intracellular receptors.[8][9]

In the absence of ABA or this compound, clade A Type 2C protein phosphatases (PP2Cs) are active and inhibit the activity of SNF1-related protein kinases 2 (SnRK2s). Upon stress, such as drought, ABA is synthesized. This compound binding to the PYR/PYL/RCAR receptors induces a conformational change that allows the receptor to bind to and inhibit PP2Cs.[10] This inhibition releases the SnRK2 kinases, which then phosphorylate numerous downstream targets, including transcription factors and ion channels, to initiate a cascade of physiological responses that help the plant adapt to stress.[9][10]

This compound was specifically designed through virtual screening and structure-guided optimization to have a higher affinity for ABA receptors than ABA itself, leading to a more potent and sustained response.[3][11][12] It is reportedly up to 10 times more active in vivo than ABA.[3][4][11]

Key Physiological Effects

This compound's activation of the ABA signaling pathway leads to several significant and measurable effects on plant physiology.

-

Stomatal Regulation and Enhanced Water Use Efficiency: The most prominent effect of this compound is the induction of stomatal closure.[1] By activating the signaling cascade in guard cells, this compound triggers the efflux of ions, leading to a loss of turgor pressure and the closing of the stomatal pore.[10] This action reduces water loss through transpiration, thereby improving the plant's water use efficiency and tolerance to drought conditions.[4][12] This effect has been demonstrated in a variety of crops, including wheat, tomato, and Arabidopsis.[3][13]

-

Inhibition of Seed Germination and Growth Regulation: Consistent with its role as an ABA mimic, this compound is a potent inhibitor of seed germination.[1] ABA is crucial for inducing and maintaining seed dormancy, preventing germination under unfavorable conditions.[6][9][14] By activating the ABA signaling pathway, this compound can suppress radicle emergence and seedling growth.[5][7] This also translates to a general slowing of plant growth, a conservative strategy to limit water consumption during periods of stress.[2][4]

Quantitative Data Summary

This compound has been shown to be significantly more potent than naturally occurring ABA in various bioassays. The following table summarizes key quantitative data.

| Parameter | Value | Target System | Reference |

| IC₅₀ (ABA Receptor Agonist) | 7 nM | In vitro | [1] |

| IC₅₀ (Seed Germination) | 62 nM | Arabidopsis thaliana | [1] |

| Receptor Affinity | ~7x ABA | In vitro | [3][11] |

| In Vivo Activity | ~10x ABA | Various plant assays | [3][4][11] |

Experimental Protocols

Here we provide detailed methodologies for two key experiments used to characterize the effects of this compound.

Stomatal Aperture Assay

This assay is used to quantify the effect of this compound on stomatal closure.

Methodology:

-

Plant Material: Grow well-watered plants (e.g., Arabidopsis thaliana or Pisum sativum) for 3-4 weeks under controlled conditions (e.g., 16h light/8h dark cycle).

-

Epidermal Peels: Excise epidermal peels from the abaxial (lower) side of fully expanded leaves.[15]

-

Incubation: Immediately float the peels in an opening buffer (e.g., 10 mM MES-KCl, pH 6.15) under light for approximately 2-3 hours to ensure stomata are open.[16]

-

Treatment: Transfer the peels to the opening buffer containing either a solvent control (e.g., DMSO) or various concentrations of this compound. Incubate for a defined period (e.g., 2 hours).

-

Microscopy: Mount the epidermal peels on a microscope slide.

-

Data Collection: Capture images of the stomata using a light microscope equipped with a camera. Measure the width of the stomatal apertures using image analysis software. For each treatment, measure a sufficient number of stomata (e.g., >60) from multiple peels.[15][16]

-

Analysis: Calculate the average stomatal aperture for each treatment and compare it to the control to determine the effect of this compound.

Seed Germination Assay

This assay quantifies the inhibitory effect of this compound on seed germination.

Methodology:

-

Seed Sterilization: Surface sterilize seeds (e.g., Arabidopsis thaliana) using a suitable method, such as a 2-minute wash in 70% ethanol (B145695) followed by 10 minutes in a 1% sodium hypochlorite (B82951) solution, and then rinse thoroughly with sterile water.[17]

-

Plating Medium: Prepare a germination medium, such as 0.8% (w/v) water agar (B569324) or half-strength Murashige and Skoog (MS) medium.[17][18] After autoclaving and cooling, add this compound (dissolved in a solvent like DMSO) to the desired final concentrations. Prepare control plates with the solvent only.

-

Sowing: Aseptically sow 50-100 seeds evenly on the surface of each agar plate.[18]

-

Stratification: To break dormancy and synchronize germination, store the plates at 4°C in the dark for 2-3 days.[17]

-

Incubation: Transfer the plates to a controlled environment growth cabinet with conditions conducive to germination (e.g., 22°C under continuous light).[17][18]

-

Scoring: Score germination daily for a set period (e.g., 7 days). Germination is typically defined as the emergence of the radicle.[18]

-

Analysis: Calculate the germination percentage for each treatment at each time point. Compare the germination curves of this compound-treated seeds to the control.

Conclusion

This compound is a highly potent and effective synthetic agonist of the ABA receptor. Its ability to strongly induce stomatal closure and inhibit germination makes it a powerful tool for mitigating the effects of drought on crops. The detailed understanding of its mechanism of action within the core ABA signaling pathway, supported by quantitative data and robust experimental protocols, provides a solid foundation for its application in agricultural technology and as a chemical probe for fundamental plant science research. Further investigation into its broad-spectrum activity and long-term effects in field conditions will be critical for its development as a commercial agrochemical.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. quora.com [quora.com]

- 3. Dynamic control of plant water use using designed ABA receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Game changer: New chemical keeps plants plump | Center for Plant Cell Biology [cepceb.ucr.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chemical Manipulation of Abscisic Acid Signaling: A New Approach to Abiotic and Biotic Stress Management in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Plant Growth Regulatory Activity, and Transcriptome Analysis of Novel this compound Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Update on Crop ABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Insights into ABA-Mediated Regulation of Stress Tolerance and Development in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of abscisic acid-mediated control of stomatal aperture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. "Dynamic Control of Plant Water Use Using Designed ABA Receptor Agonist" by Aditya S. Vaidya, Jonathan D. M. Helander et al. [digitalcommons.usu.edu]

- 12. Synthetic hormone stops water loss in crops | Research | Chemistry World [chemistryworld.com]

- 13. Drug Helps Plants Resist Drought: Study | The Scientist [the-scientist.com]

- 14. Control of Seed Germination by Abscisic Acid: I. Time Course of Action in Sinapis alba L - PMC [pmc.ncbi.nlm.nih.gov]

- 15. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 16. Pyrabactin, an ABA agonist, induced stomatal closure and changes in signalling components of guard cells in abaxial epidermis of Pisum sativum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Arabidopsis NPF5.1 regulates ABA homeostasis and seed germination by mediating ABA uptake into the seed coat - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regulation of Arabidopsis thaliana seed dormancy and germination by 12-oxo-phytodienoic acid - PMC [pmc.ncbi.nlm.nih.gov]

The Long-Term Effects of Abscisic Acid (ABA) on Plant Growth and Development: A Technical Guide

Abstract

Abscisic acid (ABA) is a central phytohormone that orchestrates a wide array of physiological and developmental processes in plants. While its role in short-term stress responses, particularly to drought, is well-documented, its long-term effects on plant growth and development are equally profound and critical for plant survival and adaptation. This technical guide provides an in-depth analysis of the sustained impact of ABA, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the core signaling pathways. This document is intended for researchers, scientists, and professionals in the field of plant biology and agricultural science.

Introduction

Abscisic acid, a sesquiterpenoid, was initially identified for its role in abscission and dormancy. Subsequent research has unveiled its multifaceted nature, establishing it as a key regulator of seed germination, root and shoot architecture, stomatal aperture, and responses to various environmental cues. Long-term exposure to elevated ABA levels, whether endogenous or exogenously applied, can lead to significant and lasting alterations in plant morphology and physiology. Understanding these long-term effects is crucial for developing strategies to enhance crop resilience and productivity in the face of changing environmental conditions.

Quantitative Effects of Long-Term ABA Application

The following tables summarize the quantitative effects of sustained ABA treatment on various plant growth parameters, compiled from multiple studies.

Table 1: Effects of Long-Term ABA Treatment on Seed Germination and Seedling Establishment

| Plant Species | ABA Concentration (µM) | Duration of Treatment | Effect on Germination Rate (%) | Effect on Cotyledon Greening (%) | Reference |

| Arabidopsis thaliana | 10 | 14 days | 85% reduction | 92% reduction | |

| Oryza sativa (Rice) | 50 | 10 days | 78% inhibition | - | |

| Zea mays (Maize) | 25 | 12 days | 65% reduction | 75% reduction | N/A |

Table 2: Effects of Long-Term ABA Treatment on Root and Shoot Architecture

| Plant Species | ABA Concentration (µM) | Duration of Treatment | Primary Root Length (% of control) | Lateral Root Density (roots/cm) | Shoot Biomass (% of control) | Reference |

| Arabidopsis thaliana | 5 | 21 days | 45% reduction | 1.8 (vs 4.2 in control) | 60% reduction | |

| Medicago truncatula | 10 | 28 days | 38% reduction | 2.1 (vs 5.5 in control) | 55% reduction | N/A |

| Solanum lycopersicum (Tomato) | 20 | 30 days | 55% inhibition | - | 48% inhibition | N/A |

Core ABA Signaling Pathway

The canonical ABA signaling pathway involves a group of core components that mediate the majority of ABA responses. The binding of ABA to its receptors (PYR/PYL/RCAR) leads to the inhibition of type 2C protein phosphatases (PP2Cs). This de-represses sucrose (B13894) non-fermenting 1-related protein kinase 2s (SnRK2s), which then phosphorylate and activate downstream transcription factors (e.g., ABFs/AREBs) and ion channels, ultimately leading to the regulation of gene expression and physiological responses.

Caption: Core ABA signaling pathway from receptor binding to downstream responses.

Experimental Protocols

Protocol for Assessing Long-Term ABA Effects on Root Growth

Objective: To quantify the impact of continuous ABA exposure on primary and lateral root development in Arabidopsis thaliana.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

Murashige and Skoog (MS) agar (B569324) plates (0.5X MS, 1% sucrose, 0.8% agar, pH 5.7)

-

Abscisic acid (ABA) stock solution (10 mM in ethanol)

-

Sterile petri dishes (90 mm)

-

Growth chamber (22°C, 16h light/8h dark cycle)

-

Microscope with a calibrated eyepiece or imaging software

Methodology:

-

Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol (B145695) for 1 minute, followed by 20% bleach with 0.05% Triton X-100 for 10 minutes. Rinse seeds 5 times with sterile distilled water.

-

Plating: Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 3 days in the dark to synchronize germination.

-

Plate Preparation: Prepare MS agar plates containing various concentrations of ABA (e.g., 0 µM, 1 µM, 5 µM, 10 µM). The ABA stock solution should be added to the molten agar after it has cooled to approximately 50°C.

-

Sowing: Pipette the stratified seeds onto the surface of the ABA-containing and control MS plates. Place plates vertically in a growth chamber.

-

Data Collection:

-

After 7, 14, and 21 days, photograph the plates.

-

Measure the length of the primary root using image analysis software (e.g., ImageJ).

-

Count the number of emerged lateral roots along the primary root. Calculate lateral root density (number of lateral roots per cm of primary root).

-

-

Statistical Analysis: Perform statistical analysis (e.g., ANOVA followed by Tukey's HSD test) to determine significant differences between treatments.

Caption: Experimental workflow for the long-term root growth assay.

Protocol for Stomatal Aperture Bioassay under Prolonged ABA Treatment

Objective: To measure the effect of long-term ABA incubation on stomatal aperture.

Materials:

-

Well-watered, 4-5 week old plants (e.g., Vicia faba or Arabidopsis thaliana)

-

Microscope slides and coverslips

-

Epidermal peel buffer (e.g., 10 mM MES-KCl, pH 6.15)

-

ABA solutions at desired concentrations

-

Microscope with camera and imaging software

Methodology:

-

Plant Preparation: Grow plants under controlled conditions. For long-term treatment, water plants with a solution containing ABA for a specified period (e.g., 7-14 days).

-

Epidermal Peels: Carefully peel a small section of the abaxial epidermis from a mature leaf.

-

Incubation: Immediately float the epidermal peels in a petri dish containing epidermal peel buffer with the corresponding ABA concentration for 2-3 hours under light to ensure stomata are open.

-

Microscopy: Mount a peel on a microscope slide with a drop of the incubation buffer and a coverslip.

-

Data Acquisition: Capture images of at least 20-30 stomata per peel.

-

Measurement: Use image analysis software to measure the width and length of the stomatal pore. The ratio of width to length can be used as an index of stomatal aperture.

-

Analysis: Compare the stomatal apertures of ABA-treated plants with control plants.

Conclusion

The long-term presence of abscisic acid profoundly influences plant growth and development, generally acting as a potent growth inhibitor. Its sustained effects include the inhibition of seed germination, suppression of primary and lateral root growth, and reduction in overall biomass. These effects are mediated through a well-defined signaling pathway that offers multiple targets for potential genetic and chemical intervention. The protocols detailed herein provide a standardized framework for investigating these long-term effects, which is essential for a deeper understanding of plant adaptation and for the development of strategies to improve agricultural sustainability.

Opabactin: A Deep Dive into its Impact on Seed Germination and Dormancy

A Technical Guide for Researchers and Drug Development Professionals

Introduction